molecular formula C15H14FNO2 B1331781 4-Fluoro-N-(4-methoxybenzyl)benzamide CAS No. 346725-04-0

4-Fluoro-N-(4-methoxybenzyl)benzamide

Cat. No. B1331781
CAS RN: 346725-04-0
M. Wt: 259.27 g/mol
InChI Key: HIIZJDJIMFHGGN-UHFFFAOYSA-N
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Description

The compound "4-Fluoro-N-(4-methoxybenzyl)benzamide" is a fluorinated benzamide derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medical imaging, particularly in positron emission tomography (PET) . These compounds often contain a fluorine atom, which can be radiolabeled with fluorine-18, a positron-emitting isotope, making them suitable for PET imaging .

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives typically involves the introduction of a fluorine atom or a fluorine-containing substituent into the benzamide structure. For example, the synthesis of fluorine-18 labeled benzamide analogs for imaging sigma2 receptors in solid tumors involves the displacement of a mesylate precursor with [18F]fluoride . Another approach to introducing fluorine into benzamide derivatives is through the use of fluorinated protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which can be cleaved under desilylation conditions . Additionally, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions with no carrier added [18F]fluoride .

Molecular Structure Analysis

The molecular structure of fluorinated benzamide derivatives can be complex, with the potential for various substituents to influence the overall conformation and crystal packing of the compounds. For instance, the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative revealed the importance of hydrogen bonding in the crystal packing . Similarly, the structural investigation of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed that different substituents on the benzamide ring can lead to different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzamide derivatives can be influenced by the presence of the fluorine atom and other substituents. For example, N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles can undergo reactions with nucleophiles, such as methylamine, leading to the substitution of the methoxy group by a methylamino group . This reactivity is crucial for the modification and functionalization of benzamide derivatives for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamide derivatives are determined by their molecular structure and substituents. For instance, the synthesis and characterization of N-(4-methylbenzyl)benzamide single crystals provided insights into the compound's crystal morphology, intermolecular interactions, and optical properties . The compound exhibited intermolecular hydrogen bonds and weak C-H...π interactions, which are essential for the stability of the crystal structure . Additionally, the compound's optical band gap, UV cutoff wavelength, and photoluminescence emission spectrum were determined, highlighting its potential for multifunctional optical applications .

Scientific Research Applications

1. Chemical Synthesis and Organic Chemistry Studies 4-FMBA can be utilized in organic chemistry research as a key starting material or intermediate compound in the synthesis of various other chemicals. Researchers can investigate its reactivity, functional group transformations, and its role in the creation of novel compounds. This can contribute to advancements in the field of organic chemistry. Reference: ChemSpider - 4-Fluoro-N-(4-methoxybenzyl)benzamide2. Pharmacological and Medicinal Chemistry Research Scientists may explore the potential pharmacological properties of 4-FMBA, such as its interactions with specific receptors or enzymes. This research could help in understanding its potential applications in drug development or as a tool compound for studying specific biological processes. Reference: PubChem - 4-Fluoro-N-(4-methoxybenzyl)benzamide

3. Neurochemistry and Neuropharmacology Studies In the realm of neuroscience, 4-FMBA may be of interest for its potential effects on neurotransmitter systems or neural pathways. Researchers may investigate its impact on neuronal function and receptor modulation, contributing to a better understanding of neurochemical processes. Reference: Chemical Abstracts Service - CAS Number 4464-47-14. Chemical Biology and Biochemistry Investigations Scientists studying chemical biology and biochemistry can employ 4-FMBA as a tool to probe specific cellular processes or molecular interactions. Its chemical properties can be harnessed for tagging and labeling experiments, allowing for the visualization and manipulation of biological molecules. Reference: Sigma-Aldrich - 4-Fluoro-N-(4-methoxybenzyl)benzamide

Safety and Hazards

When handling 4-Fluoro-N-(4-methoxybenzyl)benzamide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIZJDJIMFHGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358081
Record name 4-Fluoro-N-(4-methoxybenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(4-methoxybenzyl)benzamide

CAS RN

346725-04-0
Record name 4-Fluoro-N-(4-methoxybenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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